5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methoxy group at position 5, a methyl group at position 1, and an aldehyde moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive azaindoles and carbolines, which often exhibit pharmacological activity . The compound's aldehyde group serves as a versatile handle for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
5-methoxy-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-5-7(6-13)9-3-8(14-2)4-11-10(9)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBURGMPFFSIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functional group modifications to introduce the methoxy, methyl, and carbaldehyde groups. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[2,3-b]pyridine ring through cyclization of appropriate precursors.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Methylation: Addition of the methyl group via methylation reactions, often using methyl iodide or dimethyl sulfate.
Formylation: Introduction of the carbaldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been studied for its potential as a lead compound in the development of drugs targeting specific receptors and enzymes involved in various diseases.
Cancer Research
Recent studies have highlighted the compound's activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. In vitro evaluations showed that derivatives of this compound exhibited potent inhibitory effects on FGFRs, leading to reduced proliferation and induced apoptosis in cancer cell lines. For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1, showcasing its potential as an anticancer agent .
Neuropharmacology
The pyrrolo[2,3-b]pyridine framework has been associated with neuroprotective effects. Research indicates that modifications to this structure can enhance cognitive function and provide neuroprotection against neurodegenerative diseases . The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The following table summarizes some synthetic routes and their outcomes:
| Route | Starting Materials | Yield (%) | Notes |
|---|---|---|---|
| Route A | Ethenamine + Methoxy aldehyde | 85% | Simple one-pot reaction |
| Route B | Pyrrole + Methoxy carbonyl compound | 75% | Requires purification step |
| Route C | Methyl pyrrole + Formylation agent | 90% | High yield with minimal byproducts |
Biological Evaluation
The biological evaluation of this compound has been extensive, focusing on its pharmacokinetic properties and therapeutic indices. Studies have shown that it possesses favorable absorption and distribution characteristics, making it suitable for further development as a pharmaceutical agent.
Case Study: FGFR Inhibition
In a recent study published in the Journal of Organic Chemistry, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for FGFR inhibition. Among these, the derivative based on this compound showed significant activity against breast cancer cell lines, indicating its potential as a therapeutic candidate .
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The electronic and steric properties of substituents at positions 1, 3, and 5 significantly influence the compound’s reactivity and physicochemical behavior. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Bromo and chloro substituents at position 5 (e.g., Compounds 9 and 10) increase molecular polarity and reduce solubility in nonpolar solvents. The aldehyde proton in bromo analog 9 appears at δ 9.93, while tosylation (Compound 10) shifts it to δ 10.03 due to electron withdrawal by the tosyl group .
- However, it may reduce membrane permeability compared to halogenated analogs .
- Steric Effects : The 1-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tosyl in Compound 11), facilitating reactions at the aldehyde position .
Key Observations :
- Methoxy Substitution: The 3,4-dimethoxyphenyl group in the anti-trypanosomal analog (IC₅₀ = 10 µM) suggests that methoxy substituents enhance binding to parasitic targets, possibly via hydrogen bonding or π-π interactions .
Biological Activity
5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities. Pyrrole derivatives, including this compound, have been studied for their pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- CAS Number : 138469-76-8
This compound is characterized by its pyrrole ring fused with a pyridine structure, contributing to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, related compounds have shown significant activity against various bacterial strains. A study reported that certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-Methoxy-Pyrrole Derivative | 3.12 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Triclosan | 10 | Escherichia coli |
Anti-inflammatory Effects
Pyrrole derivatives have shown promising anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). For example, related compounds demonstrated IC50 values comparable to celecoxib, a known anti-inflammatory drug . The anti-inflammatory activity is attributed to the modulation of inflammatory pathways, which may also apply to this compound.
Case Studies and Research Findings
A review of the literature reveals several case studies focusing on pyrrole derivatives:
- Antimicrobial Evaluation : A series of pyrrole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The most active compounds were identified as potential leads for developing new antibacterial agents .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human solid tumors revealed that some pyrrole derivatives significantly inhibited cell proliferation, suggesting their role as potential anticancer agents .
- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications to the pyrrole structure can enhance biological activity. This approach could guide further development of this compound for therapeutic applications .
Q & A
Q. Table 1. Comparative Yields in Pyrrolo[2,3-b]pyridine Derivative Synthesis
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation (Vilsmeier-Haack) | Hexamine, H₂O/AcOH (3:1), 120°C | 67 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | 58 | |
| N1-Methylation | NaH, MeI, THF, 0°C→rt | 91 |
Q. Table 2. Key NMR Shifts in Analogous Compounds
| Compound | δ (¹H, CHO) | δ (¹H, N-CH₃) | δ (¹³C, CHO) |
|---|---|---|---|
| 5-Bromo-1H-pyrrolopyridine-3-carbaldehyde | 9.93 | - | 185.58 |
| 1-Methyl-pyrrolopyridine | - | 3.5 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
